Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate
Overview
Description
Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate is a useful research compound. Its molecular formula is C7H11FO3 and its molecular weight is 162.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
- Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate is used in various synthesis processes. It has been involved in the preparation of derivatives such as methyl 2,6-dimethyl-4H-pyran-4-one-3-carboxylate through reactions with substances like "magic methyl" (methyl fluorosulfonate), indicating its utility in creating high-yield compounds under mild conditions (Poulton & Cyr, 1980).
Crystal Structure and Molecular Conformational Studies
- Investigations into the crystal structure and molecular conformations of compounds related to this compound have been conducted. For example, allyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate has been studied for its triclinic crystal system and the structural stability provided by intermolecular interactions (Mohandas et al., 2019).
Biomedical Applications
- In the biomedical field, this compound derivatives have shown potential. For instance, the synthesis of an alternating copolymer from methyl 3,4-dihydro-2H-pyran-2-carboxylate has resulted in polymers with diverse functionalities and significant in vitro biological activity, including strong antitumor activity (Han et al., 1990).
Pharmaceutical Synthesis
- The compound has been utilized in pharmaceutical synthesis. A study demonstrated the development of a method for carbon−sulfur bond formation using modified Migita reaction conditions, applied in the synthesis of certain pharmaceutical compounds like tetrahydro-4-[3-[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl-2H-pyran-4-carboxamide (Norris & Leeman, 2008).
Fluorescence and Photophysical Properties
- The fluorescence and photophysical properties of derivatives have been explored, with some compounds like 2-pyrone derivatives showing fluorescence emission radiation. This indicates potential applications in light-emitting materials and sensors (Mizuyama et al., 2008).
Properties
IUPAC Name |
methyl 4-fluorooxane-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO3/c1-10-6(9)7(8)2-4-11-5-3-7/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRSDRAYRVDTJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOCC1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654013 | |
Record name | Methyl 4-fluorooxane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150617-60-9 | |
Record name | Methyl 4-fluorooxane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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